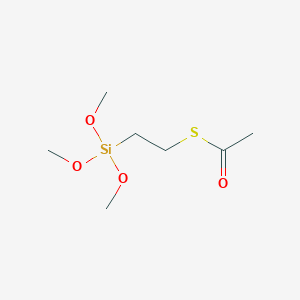
S-(2-trimethoxysilylethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-trimethoxysilylethyl) ethanethioate is an organosulfur compound with the molecular formula C5H14O3SSi. It is a derivative of ethanethiol, where the ethyl group is substituted with a trimethoxysilyl group and a thioacetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(trimethoxysilyl)-, thioacetate typically involves the reaction of ethanethiol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethanethiol+Trimethoxysilane→Ethanethiol, 2-(trimethoxysilyl)-, thioacetate
Industrial Production Methods
In industrial settings, the production of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically carried out in a solvent such as water or an organic solvent, with careful control of temperature and pH to ensure optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-trimethoxysilylethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Substituted silyl ethers or amines.
Wissenschaftliche Forschungsanwendungen
S-(2-trimethoxysilylethyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves its interaction with various molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of thiol derivatives. The trimethoxysilyl group can participate in silane chemistry, forming strong bonds with surfaces and other molecules. These interactions are crucial for its applications in surface modification and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler analog without the trimethoxysilyl and thioacetate groups.
2-(Trimethylsilyl)ethanethiol: Similar structure but with a trimethylsilyl group instead of trimethoxysilyl.
Mercaptoethyltrimethoxysilane: Similar compound with a mercaptoethyl group.
Uniqueness
S-(2-trimethoxysilylethyl) ethanethioate is unique due to the presence of both the trimethoxysilyl and thioacetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
16720-19-7 |
|---|---|
Molekularformel |
C7H16O4SSi |
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
S-(2-trimethoxysilylethyl) ethanethioate |
InChI |
InChI=1S/C7H16O4SSi/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
VTDGQIKUNVKXLV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC[Si](OC)(OC)OC |
Kanonische SMILES |
CC(=O)SCC[Si](OC)(OC)OC |
Key on ui other cas no. |
16720-19-7 |
Synonyme |
Thioacetic acid S-[2-(trimethoxysilyl)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















